Cyclopropyl(3-nitrophenyl)methanol
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Overview
Description
Cyclopropyl(3-nitrophenyl)methanol is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, which is further substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-nitrophenyl)methanol typically involves the reaction of cyclopropylmethanol with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxyl group of cyclopropylmethanol attacks the carbonyl carbon of 3-nitrobenzaldehyde, followed by proton transfer to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution.
Major Products
Oxidation: Cyclopropyl(3-nitrophenyl)ketone or Cyclopropyl(3-nitrophenyl)aldehyde.
Reduction: Cyclopropyl(3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the synthesis of materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The cyclopropyl group can provide steric hindrance, while the nitrophenyl group can participate in electronic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-nitrophenyl)methanol
- Cyclopropyl(2-nitrophenyl)methanol
- Cyclopropyl(3-aminophenyl)methanol
Uniqueness
Cyclopropyl(3-nitrophenyl)methanol is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The cyclopropyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
cyclopropyl-(3-nitrophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,10,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVLQIABONHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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